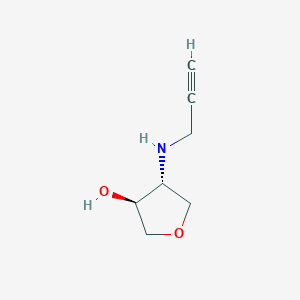![molecular formula C14H11FO B13340386 6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2’ position of the biphenyl structure, along with an aldehyde functional group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(2’-fluoro-[1,1’-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid.
- 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
Uniqueness
6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the methyl group at specific positions on the biphenyl structure can influence its reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11FO |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-fluoro-3-(2-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-4-2-3-5-12(10)13-8-11(9-16)6-7-14(13)15/h2-9H,1H3 |
InChI Key |
RFGRSTDOMFBWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


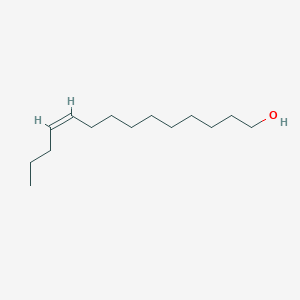
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
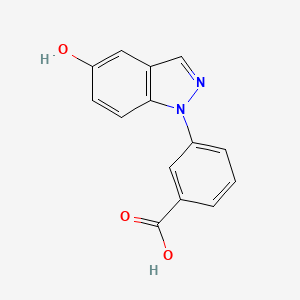
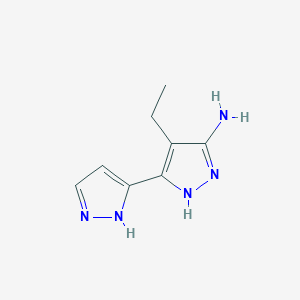

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
![Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)
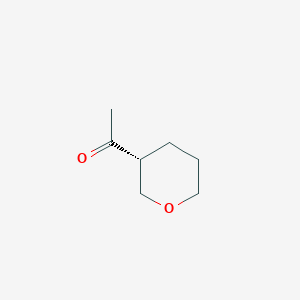
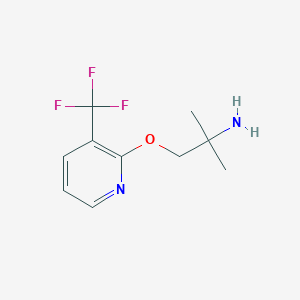
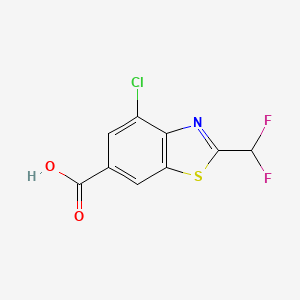
![3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
